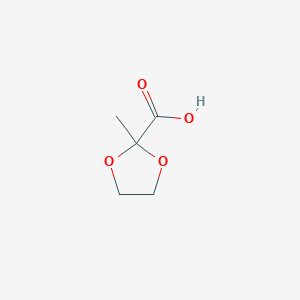

2-Methyl-1,3-dioxolane-2-carboxylic acid

Description

Contextual Significance within Dioxolane Chemistry and Carboxylic Acid Derivatives

The chemical identity of 2-Methyl-1,3-dioxolane-2-carboxylic acid is rooted in two fundamental classes of organic compounds: dioxolanes and carboxylic acid derivatives.

Dioxolane Chemistry: Dioxolanes are a class of heterocyclic acetals containing a five-membered ring with two oxygen atoms. ontosight.aiwikipedia.org The 1,3-dioxolane (B20135) structure, specifically, is typically formed by the reaction of ethylene (B1197577) glycol with an aldehyde or a ketone. wikipedia.org This reaction is reversible, making dioxolanes excellent protecting groups for carbonyl functionalities in organic synthesis. wikipedia.org By converting a reactive carbonyl group into a relatively stable acetal (B89532), other parts of the molecule can undergo chemical transformations without interference from the carbonyl group. wikipedia.org Dioxolanes themselves are also utilized as solvents and comonomers in the production of polyacetals. wikipedia.orgslchemtech.com

Carboxylic Acid Derivatives: Carboxylic acids and their derivatives are a cornerstone of organic chemistry, defined by the presence of a carboxyl group (-COOH) or a group derived from it. msu.edunumberanalytics.com These derivatives are formed by replacing the hydroxyl (-OH) portion of the carboxyl group with other substituents, leading to compounds such as esters, amides, and acid chlorides. msu.edukhanacademy.org They are central to organic synthesis due to their participation in nucleophilic acyl substitution reactions, which allow for the interconversion between different derivatives and the formation of a vast array of organic molecules. msu.edulibretexts.org

This compound uniquely merges these two chemical domains. It contains the protective dioxolane ring system while also featuring the synthetically versatile carboxylic acid functional group. This dual functionality makes it a strategic intermediate, enabling chemists to perform reactions at the carboxylic acid site while the masked carbonyl group remains inert.

Scope of Research and Academic Relevance

The academic and industrial interest in this compound lies primarily in its role as a versatile synthetic intermediate. Its structure is particularly advantageous in complex synthetic sequences that demand precise control over reactive sites.

Research involving this compound often focuses on its application as a building block. The carboxylic acid moiety can be converted into a variety of other functional groups (e.g., esters, amides, or alcohols via reduction) through well-established synthetic protocols. libretexts.org Subsequently, the dioxolane group can be hydrolyzed under acidic conditions to reveal the original ketone functionality, which can then participate in further reactions. This protection-deprotection strategy is a key theme in its research applications.

In polymer chemistry, dioxolane derivatives have shown potential in ring-opening polymerization processes. The structural features of this compound make it a candidate for incorporation into novel polymer backbones, potentially imparting specific properties to the resulting materials. The compound has also been noted in patent literature related to pharmaceutical research, indicating its utility in the synthesis of biologically active molecules.

Compound Properties

| Property | Value |

| Molecular Formula | C₅H₈O₄ calpaclab.com |

| Molecular Weight | 132.11 g/mol calpaclab.com |

| CAS Number | 5736-04-9 calpaclab.com |

| InChI Key | ZHGDCOBQAGUTIW-UHFFFAOYSA-N |

| SMILES | CC1(OCCO1)C(=O)O |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dioxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(4(6)7)8-2-3-9-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGDCOBQAGUTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305590 | |

| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-04-9 | |

| Record name | NSC171205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,3-dioxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 1,3 Dioxolane 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 1,3-Dioxolane (B20135) Core

The formation of the 1,3-dioxolane ring is a cornerstone of many synthetic strategies. This five-membered cyclic acetal (B89532) is typically synthesized through the reaction of a carbonyl compound with a 1,2-diol.

Acetalization and Ketalization Strategies

The most common and direct method for the synthesis of the 1,3-dioxolane core is the acid-catalyzed reaction between a ketone or an aldehyde and ethylene (B1197577) glycol. chemicalbook.com In the context of 2-Methyl-1,3-dioxolane-2-carboxylic acid, a precursor such as pyruvic acid (2-oxopropanoic acid) or its ester derivative can be reacted with ethylene glycol.

The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and scandium(III) triflate (Sc(OTf)₃). organic-chemistry.orgorganic-chemistry.org To drive the equilibrium towards the product, water, which is formed as a byproduct, is usually removed from the reaction mixture. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, or by the use of dehydrating agents. organic-chemistry.org

An alternative approach involves the reaction of acetaldehyde (B116499) with ethylene glycol to form 2-methyl-1,3-dioxolane (B1212220), which can then be further functionalized. This initial acetalization is also acid-catalyzed. The use of heterogeneous catalysts, such as silica (B1680970) gel or alumina, has also been reported for the condensation of carbonyl compounds with ethylene glycol, often under solvent-free conditions. researchgate.net

| Carbonyl Precursor | Diol | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Pyruvic acid or ester | Ethylene glycol | p-Toluenesulfonic acid | Refluxing toluene (B28343) with Dean-Stark trap | organic-chemistry.org |

| Acetaldehyde | Ethylene glycol | Sulfuric acid | Acidic conditions | |

| Various carbonyls | Ethylene glycol | Silica gel/Alumina | Solvent-free, pressure | researchgate.net |

| Aldehydes | Ethylene glycol | Sc(OTf)₃ | Mild conditions | organic-chemistry.org |

Photochemical Routes to Dioxolane Structures

Photochemical methods offer an alternative pathway for the formation of 1,3-dioxolane structures. These reactions often proceed under neutral conditions and can be highly selective. One such method involves the visible-light-mediated acetalization of aldehydes using a photocatalyst like Eosin Y. organic-chemistry.org This approach is particularly useful for substrates that are sensitive to acidic conditions. organic-chemistry.org

Another photochemical approach is the synthesis of 2-methyl-1,3-dioxolane via UV irradiation of a mixture of ethanol (B145695) and ethylene glycol in the presence of iron(III) chloride hexahydrate and sodium nitrite (B80452). chemicalbook.com While this method directly yields the 2-methyl substituted dioxolane, subsequent functionalization at the 2-position would be necessary to introduce the carboxylic acid group.

Functional Group Interconversions for Carboxylic Acid Introduction

Once the 2-methyl-1,3-dioxolane core is established, the carboxylic acid moiety can be introduced through various functional group interconversions.

Transformations from Related Dioxolane Structures

Another synthetic route involves starting with a 1,3-dioxolane derivative that can be converted to the carboxylic acid. For example, a Grignard reaction of a 2-halo-2-methyl-1,3-dioxolane with carbon dioxide would yield the desired carboxylic acid after an acidic workup.

Alternatively, hydrolysis of a nitrile group at the 2-position (2-cyano-2-methyl-1,3-dioxolane) under acidic or basic conditions would also lead to the formation of the carboxylic acid. The nitrile precursor could potentially be synthesized from a corresponding halide via nucleophilic substitution with a cyanide salt.

Green Chemistry Approaches in Dioxolane Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of dioxolanes. These approaches focus on the use of renewable resources, safer solvents, and catalytic methods to reduce waste and energy consumption.

One notable green approach is the synthesis of dioxolane compounds from bio-based precursors. For instance, 5-methyl-1,3-dioxolane-4-one has been prepared from lactic acid and formaldehyde (B43269), highlighting the use of renewable starting materials. rsc.orgnih.gov The use of heterogeneous catalysts, such as zeolites and acid-exchange resins, in the acetalization of glycerol (B35011) (a byproduct of biodiesel production) also represents a greener alternative to traditional homogeneous acid catalysts, as they can be easily separated and recycled. researchgate.net

Furthermore, the use of safer and more sustainable solvents is a key aspect of green chemistry. Research into bio-based solvents, such as those derived from α-hydroxy carboxylic acids and aldehydes/ketones, is ongoing. rsc.org Additionally, chemoenzymatic cascade reactions in organic solvents are being explored to produce dioxolanes, which can reduce the need for solvent switching and complex intermediate processing. nih.gov A method for producing 2-methyl-1,3-dioxolane within a polyester (B1180765) solid-state polymerization system has also been developed, which utilizes an acid catalyst to convert acetaldehyde, a byproduct, into the desired dioxolane. google.com

Catalytic Systems for Sustainable Production

The sustainable production of this compound and its derivatives is increasingly reliant on innovative catalytic systems that prioritize efficiency, selectivity, and the use of renewable feedstocks. Research has explored a variety of catalysts, from metal-based complexes to solid acid catalysts, to facilitate the key reactions in dioxolane synthesis, primarily the acetalization or ketalization of a carbonyl compound with a diol.

A significant advancement in this area is the use of ruthenium-based molecular catalysts for the transformation of bio-derived diols into dioxolanes. nih.gov These catalytic systems can utilize carbon dioxide or formic acid as a C1 source, representing a move towards carbon capture and utilization in chemical synthesis. nih.gov For instance, the combination of a [Ru(triphos)(tmm)] catalyst with a Lewis acid has been shown to effectively produce dioxolanes from diols and formic acid under relatively mild conditions. This approach is particularly noteworthy as formic acid can be derived from the hydrogenation of CO2, creating a more sustainable pathway. nih.gov

Heterogeneous solid acid catalysts are also at the forefront of sustainable dioxolane production. Catalysts such as tungsten oxide supported on boehmite (WO3@Boehmite) have demonstrated high catalytic performance in the acetalization of glycerol with a range of aldehydes, leading to good conversion and selectivity for the desired dioxolane products. amazonaws.com Other solid acid catalysts that have been investigated include acidic resins, montmorillonite, and modified zeolites, all of which offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. amazonaws.com

Furthermore, the development of bifunctional catalysts, which possess both acidic and basic sites, is a promising strategy. While not specifically detailed for this compound, the principles from related syntheses, such as the use of alanine-functionalized MCM-41 for the acetalization of glycerol with furfural, highlight the potential of such systems to enhance catalytic activity and selectivity.

The following table summarizes various catalytic systems used in the synthesis of dioxolane derivatives, which are relevant to the production of this compound.

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis

| Catalyst System | Precursors | Key Features | Reference |

|---|---|---|---|

| [Ru(triphos)(tmm)] / Lewis Acid | Bio-derived diols, Formic Acid/CO2 | Utilizes renewable feedstocks and C1 sources; operates under mild conditions. | nih.gov |

| WO3@Boehmite | Glycerol, Aldehydes | High catalytic performance and selectivity; heterogeneous catalyst allowing for easy separation. | amazonaws.com |

| 20% (w/w) Cs2.5H0.5PW12O40/K-10 | Ethylene glycol, Methyl 2-napthyl ketone | High conversion and selectivity; robust and recyclable solid acid catalyst. | epa.gov |

Energy-Efficient Methodologies (e.g., Microwave, Ultrasonication, Solar Radiation)

To align with the principles of green chemistry, energy-efficient methodologies are being increasingly adopted for the synthesis of organic compounds, including dioxolane derivatives. These techniques aim to reduce reaction times, lower energy consumption, and often improve product yields and purity compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis due to its ability to rapidly heat reaction mixtures, leading to significant rate enhancements. semanticscholar.orgrsc.orgacs.org In the context of dioxolane synthesis, microwave-assisted methods have been successfully employed for the cyclization of aldehydes with ethylene glycol in the presence of anhydrous CuSO4, affording 2-substituted-1,3-dioxolanes in moderate yields. semanticscholar.org This approach offers a significant reduction in reaction time compared to conventional refluxing. semanticscholar.org While a direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to similar structures suggests its high potential. researchgate.netnih.gov For instance, the synthesis of 2-substituted benzoxazoles from carboxylic acids has been achieved under microwave irradiation without the need for a catalyst or solvent. researchgate.net

Ultrasonication: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient synthetic route. The phenomenon of acoustic cavitation generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. nih.govnih.gov The synthesis of 1,3-dioxolane derivatives from epoxides or 1,2-diols and ketones has been effectively carried out under ultrasonic irradiation using graphene oxide as a catalyst. dntb.gov.uaresearchgate.net This method is characterized by mild reaction conditions, high yields, short reaction times, and the reusability of the catalyst. researchgate.net The use of ultrasound has been shown to be more energy-efficient and less expensive than traditional heating methods for various organic syntheses. nih.gov

Solar Radiation: The use of solar radiation as a direct energy source for chemical reactions is a burgeoning field of green chemistry. Photocatalysis, in particular, offers a sustainable pathway for organic transformations. A relevant example is the photocatalytic synthesis of 2-methyl-1,3-dioxolane. chemicalbook.com This process utilizes a photocatalytic reactor with a mercury lamp simulating solar radiation to drive the reaction between ethylene glycol and a precursor in the presence of an iron(III) chloride hexahydrate and sodium nitrite catalyst system. chemicalbook.com The reaction proceeds at a controlled temperature over several hours, demonstrating the feasibility of using light energy for the synthesis of the core dioxolane structure. chemicalbook.com

The table below provides a comparative overview of these energy-efficient methodologies as applied to the synthesis of dioxolane and related compounds.

Table 2: Energy-Efficient Methodologies in Dioxolane Synthesis

| Methodology | Key Principles | Application Example | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid, uniform heating through dielectric polarization. | Synthesis of 2-dichloromethyl-1,3-dioxolane derivatives. | Drastically reduced reaction times, often higher yields, and cleaner reactions. | semanticscholar.org |

| Ultrasonication | Acoustic cavitation creates localized high temperature and pressure zones. | Synthesis of 1,3-dioxolane derivatives using a graphene oxide catalyst. | Mild conditions, high yields, short reaction times, and energy efficiency. | dntb.gov.uaresearchgate.net |

| Solar Radiation (Photocatalysis) | Utilization of light energy to drive chemical reactions via a photocatalyst. | Photocatalytic synthesis of 2-methyl-1,3-dioxolane. | Use of a renewable energy source, potential for mild reaction conditions. | chemicalbook.com |

Bio-based Precursors and Reaction Media

The transition towards a bio-based economy necessitates the use of renewable raw materials for chemical production. The synthesis of this compound and its derivatives can be made more sustainable by employing bio-based precursors and reaction media.

Bio-based Precursors: A key strategy involves the utilization of platform molecules derived from biomass. Glycerol, a major byproduct of biodiesel production, is a prime example of a versatile and abundant bio-based precursor. amazonaws.comgoogle.com It can be used as the diol component in the synthesis of various dioxolane derivatives through acetalization with aldehydes or ketones. amazonaws.comgoogle.com For the synthesis of the target molecule, pyruvic acid, which can be produced from the fermentation of sugars or the catalytic conversion of glycerol, serves as a potential bio-based keto-acid precursor. wikipedia.orgnih.govnih.gov The acid-catalyzed ketalization of pyruvic acid with a bio-derived diol like ethylene glycol (which can be produced from cellulose) would represent a fully bio-based route to this compound. youtube.comnih.govmdpi.com

Levulinic acid, another important platform chemical derived from lignocellulosic biomass, can also be a starting point for producing precursors for dioxolane synthesis. mdpi.com Furthermore, research has shown that dioxolane compounds themselves can be synthesized from the combination of bio-based α-hydroxy carboxylic acids (like lactic acid) and carbonyl compounds (like formaldehyde or acetaldehyde), which can also be sourced from renewable feedstocks. rsc.orgrsc.org

Bio-based Reaction Media: Replacing conventional volatile organic solvents with greener alternatives is a critical aspect of sustainable chemistry. A number of bio-based solvents have been identified and are being used in organic synthesis. For reactions leading to dioxolanes, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, are being explored. nih.gov Interestingly, certain 1,3-dioxolane compounds themselves, synthesized from bio-based precursors like lactic acid and formaldehyde, are being investigated as green, polar aprotic reaction media, offering a novel approach to sustainable synthesis. rsc.orgrsc.org The use of water, often in combination with ultrasonication, also represents a green and efficient medium for certain syntheses. nih.govnih.gov

The following table outlines some of the key bio-based precursors and their potential application in the synthesis of this compound.

Table 3: Bio-based Precursors for Dioxolane Synthesis

| Bio-based Precursor | Origin | Potential Role in Synthesis of this compound | Reference |

|---|---|---|---|

| Glycerol | Byproduct of biodiesel production | Can be converted to pyruvic acid (the keto-acid precursor) or used to synthesize other diol precursors. | amazonaws.comgoogle.comnih.gov |

| Pyruvic Acid | Fermentation of sugars, conversion of glycerol | The direct keto-acid precursor for ketalization with ethylene glycol. | wikipedia.orgnih.gov |

| Ethylene Glycol | Catalytic conversion of cellulose | The diol precursor for ketalization with pyruvic acid. | nih.govmdpi.com |

| Lactic Acid | Fermentation of carbohydrates | Can be a precursor for other functionalized dioxolanes that could serve as reaction media. | rsc.orgrsc.org |

| Levulinic Acid | Conversion of lignocellulosic biomass | Can be a starting material for the synthesis of various chemical intermediates, including precursors for dioxolanes. | mdpi.com |

Reactivity and Transformational Chemistry of 2 Methyl 1,3 Dioxolane 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a key site for a variety of chemical modifications, including the formation of esters, amides, and other acyl derivatives. These reactions are fundamental to its use in the synthesis of more complex molecules.

Esterification: The conversion of 2-Methyl-1,3-dioxolane-2-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.com This equilibrium-driven process typically employs an excess of the alcohol, which can also serve as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com Alternative methods that are effective under milder conditions include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is particularly useful for substrates that are sensitive to acidic conditions. commonorganicchemistry.com Other reagents like thionyl chloride (SOCl₂) in the presence of an alcohol can also facilitate esterification. commonorganicchemistry.com

Amidation: The formation of amides from this compound involves its reaction with primary or secondary amines. Direct conversion can be challenging and often requires activating agents to proceed efficiently. libretexts.org One common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. libretexts.org The most prevalent type of reaction for the derivatization of carboxylic acids is amidation. nih.gov In recent years, there has been a notable increase in interest in isotopic labeling derivatization methods. nih.gov

Below is an interactive table summarizing common esterification and amidation reactions:

| Reaction Type | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven; often requires excess alcohol. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Two-step process; generally high yielding. commonorganicchemistry.comlibretexts.org |

| Amidation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC) | Direct conversion without isolating an intermediate. libretexts.org |

The carboxylic acid functionality of this compound can be converted into more reactive acyl derivatives, such as acid halides. Acid chlorides are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.org

These acid halides serve as versatile intermediates for the synthesis of other acyl derivatives. libretexts.org For instance, they react readily with:

Water to hydrolyze back to the carboxylic acid. libretexts.org

Alcohols to form esters.

Amines to form amides. libretexts.org

Carboxylates to form acid anhydrides.

The high reactivity of acid halides stems from the excellent leaving group ability of the halide ion, making the carbonyl carbon highly susceptible to nucleophilic attack. libretexts.org

Beyond simple esters and amides, the carboxylic acid group can undergo advanced derivatization to introduce specific functionalities or to facilitate analysis. Chemical derivatization is a crucial technique to overcome issues in liquid chromatography, such as poor retention, lack of a chromophore or fluorophore for detection, and weak ionization in mass spectrometry. nih.gov Carboxylic acids can be converted into various derivatives, including esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com

For analytical purposes, derivatization reagents are often employed to attach a tag that enhances detectability. researchgate.net For instance, fluorescent tags can be introduced to allow for highly sensitive detection by high-performance liquid chromatography with fluorescence detection (HPLC-FLD). researchgate.net One such reagent, 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB), has been used to label unsaturated fatty acids, enabling their determination with high sensitivity. researchgate.net

Another strategy involves converting the carboxylic acid into an aliphatic amine. This can be achieved by coupling with a half-protected diamine, such as mono-N-(t-BOC)-propylenediamine, followed by deprotection. thermofisher.com The resulting primary amine can then be further modified using a wide array of amine-reactive reagents. thermofisher.com

Reaction Mechanisms and Intermediate Species

The transformations of 1,3-dioxolane (B20135) derivatives are characterized by specific reaction mechanisms and the formation of key intermediate species that dictate the final products and their stereochemistry.

A central feature in the reactivity of many 2-substituted 1,3-dioxolanes is the formation of a 1,3-dioxolan-2-yl cation intermediate, also known as a dioxolenium ion. nih.gov This cation is often generated through neighboring group participation (NGP), where a nearby functional group assists in the departure of a leaving group, leading to a stabilized, cyclic cationic intermediate. nih.govwikipedia.org For instance, an ester group can participate in the ionization of an acetal (B89532), forming a trans-fused dioxolenium ion. nih.gov

The stereospecific generation of this cation plays a crucial role in controlling the stereochemical outcome of subsequent reactions. mdpi.com Nucleophilic attack on this planar, five-membered ring intermediate often occurs from the less sterically hindered face, allowing for highly diastereoselective transformations. nih.govmdpi.com The isolation of dioxolane products resulting from nucleophilic addition at the C-2 position has provided direct confirmation of the existence and importance of these 1,3-dioxolenium ion intermediates. nih.gov In the context of this compound, the carboxylic acid or its corresponding ester could similarly participate in forming such an intermediate, influencing its reactivity.

The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding the transformations of dioxolanes. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comdifferencebetween.com In contrast, a stepwise reaction involves multiple sequential steps and the formation of one or more reaction intermediates. psiberg.comdifferencebetween.com

In the case of the thermal decomposition of analogous 2-substituted 1,3-dioxolanes, experimental and computational evidence strongly supports a stepwise mechanism. researchgate.netnih.govacs.org Electronic structure calculations indicate that the decomposition proceeds through distinct stages rather than a single, coordinated event. nih.govacs.org This is contrasted with classic concerted reactions like the Diels-Alder reaction. psiberg.com The preference for a stepwise pathway in these thermal reactions is attributed to the energetic favorability of forming intermediates over a high-energy, single transition state that would be required for a concerted process.

Substituents on the 1,3-dioxolane ring significantly influence reaction rates and pathways by altering the electronic properties and stability of intermediates. The nature of the substituent at the C2 position is particularly impactful.

Studies on the hydrolysis of 2-phenyl-1,3-dioxolanes have shown that electron-withdrawing groups on the phenyl ring decrease the rate of hydrolysis, while electron-donating groups increase it. acs.org This effect is attributed to the substituent's ability to stabilize or destabilize the developing positive charge on the C2 carbon during the formation of the dioxolan-2-yl cation intermediate.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 1,3 Dioxolane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-1,3-dioxolane-2-carboxylic acid, both one-dimensional and two-dimensional NMR techniques provide comprehensive data on the connectivity and spatial arrangement of atoms.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals. The acidic proton of the carboxylic acid group (–COOH) typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. ucl.ac.uk The four protons of the two equivalent methylene (B1212753) groups (–OCH₂CH₂O–) in the dioxolane ring are expected to produce a singlet around 3.9-4.2 ppm. The three protons of the methyl group (–CH₃) attached to the quaternary C2 carbon would appear as a sharp singlet further upfield, typically around 1.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atom of the carboxyl group (–COOH) is the most deshielded, with a characteristic chemical shift in the 170–180 ppm region. wisc.edu The quaternary carbon at the C2 position, bonded to two oxygen atoms, a methyl group, and the carboxyl group, is expected to resonate around 100-110 ppm. The two equivalent methylene carbons of the dioxolane ring (–OCH₂CH₂O–) would appear in the 65-70 ppm range. chemicalbook.com The methyl carbon (–CH₃) would be the most shielded, appearing at approximately 20-25 ppm.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| -CH₃ | ~1.5 | Singlet | 3H | ~20-25 |

| -OCH₂CH₂O- | ~3.9-4.2 | Singlet | 4H | ~65-70 |

| -COOH | - | - | - | ~170-180 |

| -COOH | ~10-13 | Broad Singlet | 1H | - |

| -OC(CH₃)(COOH)O- | - | - | - | ~100-110 |

Two-Dimensional NMR Methodologies (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing detailed molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would be relatively simple. No cross-peaks are expected, as the methyl, methylene, and carboxylic acid protons are all isolated spin systems (singlets), confirming the absence of vicinal proton-proton coupling.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons. A key expected correlation would be between the methyl protons and the methylene protons of the dioxolane ring, confirming that these groups are on the same side of the five-membered ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. The expected HSQC cross-peaks would be between the methyl protons (~1.5 ppm) and the methyl carbon (~20-25 ppm), and between the dioxolane methylene protons (~3.9-4.2 ppm) and their corresponding carbons (~65-70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. Key expected correlations include:

A cross-peak between the methyl protons (~1.5 ppm) and the quaternary carbon C2 (~100-110 ppm).

A crucial cross-peak between the methyl protons (~1.5 ppm) and the carboxylic carbon (~170-180 ppm), confirming the connectivity of the methyl and carboxyl groups to C2.

A correlation between the dioxolane methylene protons (~3.9-4.2 ppm) and the quaternary carbon C2 (~100-110 ppm).

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The most prominent peak is expected to be the sharp, strong absorption from the carbonyl (C=O) stretch of the carboxylic acid, typically found around 1700-1725 cm⁻¹. Finally, a series of strong bands in the 1300-1000 cm⁻¹ region would correspond to the C-O stretching vibrations of the carboxylic acid and the C-O-C acetal (B89532) linkages of the dioxolane ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Sharp, Strong |

| C-O Stretch | Carboxylic Acid / Acetal | 1000-1300 | Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by electron ionization (EI). The EI process is high-energy and often causes the molecular ion (M⁺•) to fragment in a reproducible manner. While the molecular ion peak at m/z = 132 might be observed, it is often weak for cyclic acetals and carboxylic acids. libretexts.org

The fragmentation pattern is expected to be dominated by pathways that lead to stable ions. Key expected fragmentations include:

Loss of a methyl group: Alpha-cleavage can lead to the loss of the -CH₃ radical, resulting in a stable oxonium ion at m/z = 117 (M-15).

Loss of the carboxyl group: Cleavage of the C-C bond can result in the loss of the -COOH radical, giving a peak at m/z = 87 (M-45). libretexts.org This resulting ion is characteristic of a 2-methyl-1,3-dioxolane (B1212220) cation.

Decarboxylation: The loss of carbon dioxide (CO₂) would yield a fragment at m/z = 88 (M-44).

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes. For this compound, the molecular formula is C₅H₈O₄.

The theoretical monoisotopic mass for this compound is calculated to be 132.04225 Da. uni.lu An experimental HRMS measurement yielding a mass value very close to this theoretical value (typically within 5 ppm) would provide strong evidence to confirm the elemental composition of C₅H₈O₄, distinguishing it from any other isomers or compounds with the same nominal mass.

Chromatographic Separation Methods

Chromatographic methods are central to the separation and analysis of this compound from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct GC analysis of carboxylic acids like this compound is often hindered by their high polarity, which can lead to poor peak shape, low sensitivity, and irreversible adsorption on the chromatographic column. acs.org To overcome these limitations, derivatization is a mandatory step to convert the polar carboxylic acid into a more volatile and less polar derivative. colostate.edu

Comprehensive two-dimensional gas chromatography (GCxGC) can be employed for the analysis of complex samples containing this compound derivatives, offering significantly higher peak capacity and resolution compared to conventional one-dimensional GC.

A hypothetical GC method for the analysis of a derivatized form of this compound is presented in the table below. The selection of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable for a wide range of derivatized analytes.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Derivatized this compound

| Parameter | Value/Condition |

| Column | 5% Phenyl-methylpolysiloxane |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of polar and non-volatile compounds, making it a viable technique for the direct analysis of this compound. nih.gov Reversed-phase HPLC is a common mode of separation for carboxylic acids. sielc.com However, a significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which results in poor sensitivity with standard UV-Vis detectors. nih.gov To address this, derivatization to introduce a UV-active or fluorescent tag is often employed for trace analysis.

For the analysis of underivatized this compound, a reverse-phase C18 column with an acidic mobile phase to suppress the ionization of the carboxylic acid group is a typical starting point. The use of a mass spectrometer as a detector (LC-MS) can provide the necessary sensitivity and selectivity without the need for derivatization.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound

| Parameter | Value/Condition |

| Column | C18 Reverse-Phase |

| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (MS) or UV-Vis (at low wavelength, e.g., 210 nm) |

| Injection Volume | 10 µL |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more amenable to a specific analytical technique. For this compound, derivatization is crucial for enhancing its detectability and improving its chromatographic behavior, especially in GC analysis and for sensitive HPLC detection. colostate.edu

For Gas Chromatography , the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Two common approaches are:

Silylation: This involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ester is significantly more volatile and less polar than the parent acid.

Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst (e.g., BF3/methanol) or with a methylating agent like (trimethylsilyl)diazomethane. chromatographyonline.com

For High-Performance Liquid Chromatography , derivatization is primarily aimed at introducing a chromophoric or fluorophoric tag to the molecule to enhance detection sensitivity. This is particularly important when using UV-Vis or fluorescence detectors. A variety of labeling reagents are available that react with the carboxylic acid group to form highly absorbing or fluorescent esters.

Table 3: Common Derivatization Reagents for Carboxylic Acids

| Analytical Technique | Derivatization Strategy | Common Reagent(s) | Resulting Derivative |

| Gas Chromatography (GC) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl ester |

| Gas Chromatography (GC) | Esterification (Methylation) | BF3/Methanol, (Trimethylsilyl)diazomethane | Methyl ester |

| Liquid Chromatography (LC) | Fluorescent Labeling | 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) | Fluorescent ester |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict its geometry and reactivity. mdpi.com For derivatives of 2-Methyl-1,3-dioxolane-2-carboxylic acid, DFT calculations are instrumental in understanding how the arrangement of atoms influences the compound's chemical properties.

Quantum chemical calculations can determine a variety of thermodynamic and global reactivity descriptors. mdpi.com For instance, DFT methods at the B3LYP/cc-pVQZ level of theory have been used to analyze the reactivity of related organic molecules. mdpi.com Such analyses for this compound would involve optimizing the molecular geometry and then calculating key parameters that describe its chemical behavior. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its reactivity.

Key global reactivity descriptors that can be calculated using DFT include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Molecular Hardness (η) and Softness (S): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. mdpi.com

These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

| Descriptor | Definition | Typical Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | ~7.0 - 9.0 |

| Electron Affinity (EA) | -ELUMO | ~0.5 - 2.0 |

| Chemical Hardness (η) | (IP - EA) / 2 | ~5.0 - 7.0 |

| Electrophilicity Index (ω) | μ2 / 2η | ~1.0 - 2.5 |

Elucidation of Reaction Kinetics and Thermodynamics

Computational methods are crucial for studying the kinetics and thermodynamics of chemical reactions involving dioxolane derivatives. Theoretical studies can predict whether a reaction is favorable (thermodynamics) and how fast it will proceed (kinetics).

For the related compound 2-methyl-1,3-dioxolane (B1212220), the kinetics of its gas-phase thermal decomposition have been studied both experimentally and theoretically. researchgate.net Such studies show that the decomposition is a unimolecular, first-order reaction. researchgate.net The rate coefficients are often expressed using the Arrhenius equation, which can be determined through computational analysis of the reaction's energy profile. researchgate.net

Thermodynamic properties such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are calculated to determine the spontaneity of a reaction. For example, studies on the hydrolysis of similar ester compounds show that these values can reveal whether a process is endothermic or exothermic and whether it proceeds spontaneously. researchgate.net For this compound, computational analysis of its hydrolysis would reveal the energy changes associated with the cleavage of the dioxolane ring.

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | 242.1 ± 1.0 kJ/mol (for 2-methyl-1,3-dioxolane decomposition) | researchgate.net |

| Pre-exponential Factor (A) | Frequency of collisions in the correct orientation. | 1013.61 s-1 (for 2-methyl-1,3-dioxolane decomposition) | researchgate.net |

| Enthalpy of Reaction (ΔH) | Heat absorbed or released in a reaction. | +2.04 kJ/mol (for methyl acetate (B1210297) hydrolysis) | researchgate.net |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | +2.50 kJ/mol (for methyl acetate hydrolysis) | researchgate.net |

Investigation of Transition States and Energy Profiles

A central application of computational chemistry is the mapping of a reaction's potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.

For reactions like the acid-catalyzed hydrolysis of this compound, DFT can be used to model the transition state involved in the ring-opening mechanism. Computational chemists identify transition states by performing calculations to find a saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. researchgate.net

By calculating the energies of the reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a visual representation of the reaction mechanism, showing the energy barriers that must be overcome and the relative stability of any intermediates. Such models have been successfully applied to understand the thermal decomposition of related dioxolanes, confirming the unimolecular nature of the reactions. researchgate.net

Molecular Modeling of Intermolecular Interactions

The physical and chemical properties of this compound in a condensed phase are governed by its intermolecular interactions. Molecular modeling can be used to study these non-covalent forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The carboxylic acid group is a strong hydrogen bond donor (from the -OH group) and acceptor (from the C=O oxygen). The dioxolane ring also contains oxygen atoms that can act as hydrogen bond acceptors. DFT studies, often supplemented with theories like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, can characterize and quantify these interactions. mdpi.com For instance, research on quinolone carboxylic acid derivatives containing a 1,3-dioxolane (B20135) moiety has utilized these methods to study both intra- and intermolecular hydrogen bonds. mdpi.com

Computational models can simulate the interaction of this compound with solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO). mongoliajol.info These simulations help explain solubility and can predict how the solvent influences reaction mechanisms and kinetics. Calculations may employ dispersion corrections (e.g., DFT-D3) to accurately model the weaker van der Waals interactions that are crucial for understanding the molecule's behavior in a realistic chemical environment. mongoliajol.info Analysis of the electrostatic potential (ESP) on the molecule's surface can further identify regions prone to intermolecular interactions. mongoliajol.info

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. For 2-Methyl-1,3-dioxolane-2-carboxylic acid and its derivatives, achieving stereochemical control is crucial for their application as chiral building blocks. This section explores various strategies for the asymmetric synthesis of these valuable compounds, focusing on enantioselective pathways, resolution techniques, and the role of chiral catalysts and auxiliaries.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Protecting Groups for Carbonyl Compounds and Diols

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount to achieving desired chemical transformations. wikipedia.org The 1,3-dioxolane (B20135) moiety, a core component of 2-methyl-1,3-dioxolane-2-carboxylic acid, is widely employed as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. wikipedia.orgorganic-chemistry.orglibretexts.org

The formation of a cyclic acetal (B89532) or ketal by reacting a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol, effectively masks the reactivity of the carbonyl group towards various reagents, particularly nucleophiles and bases. organic-chemistry.orgslideshare.net This protection strategy is crucial when other parts of the molecule need to undergo reactions that would otherwise be incompatible with an unprotected carbonyl group. wikipedia.org The resulting 1,3-dioxolane is stable under a range of conditions but can be readily removed (deprotected) under acidic aqueous conditions to regenerate the original carbonyl compound. wikipedia.orgorganic-chemistry.org

Similarly, 1,2-diols can be protected by reacting them with an aldehyde or ketone to form a cyclic acetal. This strategy is particularly useful in carbohydrate chemistry and other areas where polyols are common. The formation of a dioxolane ring can also impart conformational rigidity, which can be exploited to control the stereochemical outcome of subsequent reactions.

The general reaction for the protection of a carbonyl group with a diol to form a 1,3-dioxolane is illustrated below:

Reaction Scheme for Carbonyl Protection

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Intermediates in the Synthesis of Complex Organic Molecules (e.g., Natural Products, Pharmaceuticals)

The inherent functionality of this compound, possessing both a protected carbonyl equivalent and a carboxylic acid, makes it a valuable building block in the synthesis of more complex organic molecules. Its structure allows for a variety of chemical manipulations, making it a versatile intermediate in the construction of natural products and pharmaceutical agents.

Dioxolanone derivatives have been specifically highlighted as key intermediates in the synthesis of tetronic acids, a class of compounds with diverse biological activities. The reaction of a 2,2-disubstituted-1,3-dioxolan-4-one with the lithium enolate of an acetate (B1210297) ester provides a general route to 2-substituted tetronic acids. This methodology has been applied to the synthesis of naturally occurring pigments, such as 3',4',4-trihydroxypulvinone.

The strategic incorporation of the this compound unit can introduce a masked pyruvate (B1213749) moiety or a related α-keto acid fragment into a target molecule. This is particularly advantageous as these structural motifs are present in numerous biologically active compounds. The controlled unmasking of the carbonyl group at a later synthetic stage allows for further elaboration of the molecular framework.

Precursors for Polymer Development (e.g., Perfluorinated Polymers, Ring-Opening Polymers)

The field of materials science has seen significant advancements through the development of novel polymers with tailored properties. Derivatives of this compound have emerged as important precursors for the synthesis of specialized polymers, including perfluorinated polymers and those produced via ring-opening polymerization.

Perfluorinated Polymers:

Perfluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical properties. A key monomer in this area is perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), which can be synthesized from perfluoro-2,4-dimethyl-1,3-dioxolane-2-carboxylic acid. keio.ac.jpgoogle.com The radical polymerization of PFMMD and related perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers yields amorphous polymers with high glass transition temperatures, low refractive indices, and excellent optical transparency from the deep ultraviolet to the near-infrared regions. researchgate.netresearchgate.net These properties make them promising materials for applications such as optical fibers, pellicles, and antireflective coatings. researchgate.net

Properties of Polymers Derived from Perfluoro-2-methylene-1,3-dioxolanes

| Monomer | Polymer Property | Potential Application |

|---|---|---|

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | High glass transition temperature, low refractive index, high optical transmittance | Optical fibers, antireflective coatings |

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Amorphous, thermally stable | Optical materials |

Ring-Opening Polymers:

Ring-opening polymerization (ROP) is a powerful method for producing polymers with well-defined structures and properties. Dioxolane derivatives, particularly 1,3-dioxolan-4-ones, have been investigated as monomers for ROP to generate functional poly(α-hydroxy acid)s. rsc.org This approach offers a route to biodegradable polymers with potential applications in the biomedical field. The polymerization of these monomers can be controlled to produce materials with specific thermal properties. rsc.org Furthermore, cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, undergo free-radical ring-opening polymerization to produce polyesters, introducing ester groups into the polymer backbone which can confer degradability. researchgate.net

Role in Bio-based Solvent and Reaction Media Development (for related dioxolane-carboxylic acid derivatives)

In the pursuit of green and sustainable chemistry, there is a significant drive to replace traditional fossil-based solvents with environmentally benign alternatives. rsc.orgrsc.org Dioxolane-based compounds, particularly those derived from renewable resources, are promising candidates for the development of bio-based solvents.

Research has explored the use of 1,3-dioxolan-4-ones, which are structurally related to carboxylic acid derivatives of dioxolanes, as green reaction media. rsc.orgrsc.org For instance, 5-methyl-1,3-dioxolan-4-one, which can be synthesized from bio-based lactic acid and formaldehyde (B43269), has been proposed as a replacement for polar aprotic solvents like DMF and NMP. rsc.orgrsc.org These dioxolanone-based solvents exhibit similar solvent parameters to established green solvents like γ-valerolactone (GVL) and are stable under neutral and basic conditions. rsc.orgrsc.org

The development of such bio-based solvents from dioxolane derivatives contributes to more sustainable chemical processes by reducing the reliance on petrochemical feedstocks and minimizing the environmental impact associated with solvent use. rsc.org These solvents have been successfully employed in catalytic reactions, such as the Heck arylation. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-1,3-dioxolane-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of β-chlorolactic acid derivatives with ketones, followed by dehydrochlorination . Alternatively, Grignard reactions involving 2-(2-bromoethyl)-1,3-dioxolane intermediates have been employed . Purity optimization involves recrystallization from ethanol/water mixtures and chromatographic purification (e.g., silica gel with ethyl acetate/hexane). Confirm purity via HPLC (>97%) and NMR (absence of β-chlorolactic acid residuals) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the dioxolane ring (δ 1.5–1.7 ppm for methyl groups, δ 4.0–4.5 ppm for oxygenated CH) and carboxylic acid proton (broad δ 10–12 ppm) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and dioxolane C-O-C bands (~1100 cm) .

- GC-MS/LC-MS : For trace analysis in biological matrices (e.g., plant extracts), use electron ionization (EI) and compare with synthetic standards .

Q. How does the compound’s stability vary under acidic or aqueous conditions?

- Methodological Answer : Stability studies in dioxane-water mixtures with varying HClO concentrations (0.001–0.1 M) reveal pH-dependent hydrolysis. At pH < 2, the dioxolane ring undergoes acid-catalyzed cleavage to yield levulinic acid derivatives. Monitor degradation via H NMR or UV-Vis kinetics (λ = 210–230 nm) . For long-term storage, use anhydrous solvents (e.g., THF) at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrolysis rate data under high acid concentrations?

- Methodological Answer : Discrepancies arise from non-linear hydronium ion activity at [HClO] > 0.001 M. Use extended Debye-Hückel theory to extrapolate rate coefficients to infinite dilution. Validate via parallel experiments with ionic strength adjusters (e.g., NaClO) and compare with computational models (DFT for transition-state analysis) .

Q. What mechanistic insights exist for the compound’s ring-opening reactions in synthetic applications?

- Methodological Answer : The dioxolane ring opens via nucleophilic attack at the methyl-substituted carbon. In acidic media, this generates a carbocation intermediate, which reacts with nucleophiles (e.g., water, alcohols). Use O isotopic labeling to track oxygen incorporation during hydrolysis. Trapping experiments with DO confirm proton transfer steps .

Q. Can this compound serve as a monomer for biodegradable polymers?

- Methodological Answer : Polycondensation with diols (e.g., 2-methyl-1,3-propanediol) or lactide via Sn(Oct)-catalyzed ring-opening polymerization yields polyesters. Characterize thermal stability (TGA: decomposition >200°C) and mechanical properties (DSC for ). Biodegradability assays in lipase/PBS solutions show mass loss >60% over 30 days .

Q. How can researchers isolate and quantify the compound from natural sources like Mucuna pruriens?

- Methodological Answer : Extract seeds/leaves with methanol/chloroform (1:1), concentrate under vacuum, and fractionate via column chromatography (C18 reverse-phase). Quantify using GC-MS with selective ion monitoring (SIM) for m/z 129 (base peak of dioxolane fragment) .

Q. What strategies are recommended for studying its biological activity in cellular assays?

- Methodological Answer :

- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC assays) using serial dilutions (1–256 µg/mL) in Mueller-Hinton broth .

- Anti-inflammatory Potential : Measure TNF-α/IL-6 inhibition in LPS-stimulated macrophages via ELISA. Use carboxylate derivatives (e.g., methyl esters) to enhance cell permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.